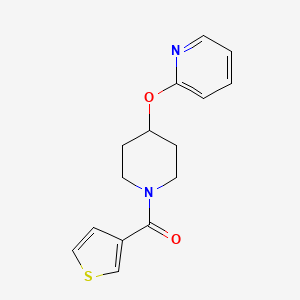![molecular formula C14H22N2O2S B2702625 (E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide CAS No. 2094962-77-1](/img/structure/B2702625.png)
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide, commonly known as DMPSA, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPSA belongs to a class of compounds known as sulfonylureas, which are widely used as antidiabetic drugs. However, DMPSA has been found to have unique properties that make it a promising candidate for use in various scientific research applications.
作用機序
The mechanism of action of DMPSA involves the inhibition of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion and is also present in various other tissues, including the brain. Inhibition of SUR1 by DMPSA has been found to have various beneficial effects, including the inhibition of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
DMPSA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. DMPSA has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, DMPSA has been found to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of DMPSA for use in lab experiments is its high purity and stability. DMPSA has been found to be stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of DMPSA is its relatively high cost compared to other compounds.
将来の方向性
There are various future directions for the use of DMPSA in scientific research. One potential direction is the development of DMPSA-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the effects of DMPSA on various physiological processes, including glucose metabolism and insulin secretion. Further studies are also needed to investigate the potential side effects of DMPSA and its long-term safety. Overall, DMPSA has shown great promise as a compound for use in various scientific research applications.
合成法
The synthesis of DMPSA involves the reaction of N,N-dimethylaminoethyl chloride with 2-phenylethenesulfonamide in the presence of potassium carbonate. The resulting product is then treated with isobutylmagnesium chloride to obtain DMPSA. This method has been optimized to yield high purity DMPSA with a good yield.
科学的研究の応用
DMPSA has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of DMPSA is in the treatment of cancer. Studies have shown that DMPSA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMPSA has also been found to be effective in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(E)-N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,12-16(3)4)15-19(17,18)11-10-13-8-6-5-7-9-13/h5-11,15H,12H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKHRJXFPUYQI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

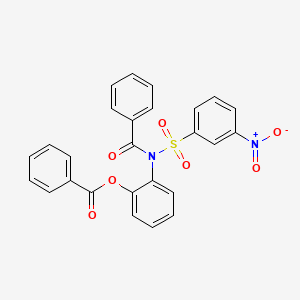
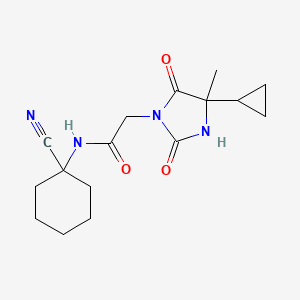

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

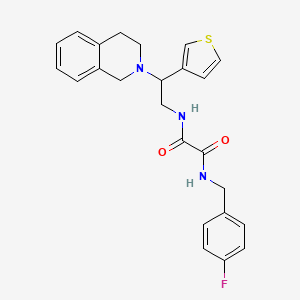
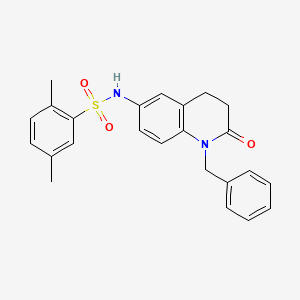
![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)
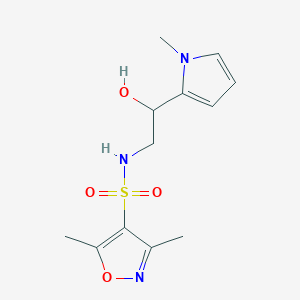
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)

